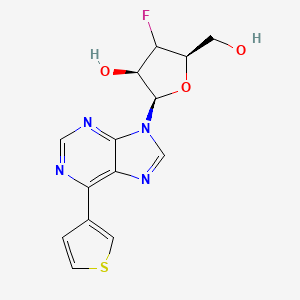
Keap1-Nrf2-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keap1-Nrf2-IN-12 is a small molecule inhibitor that targets the Keap1-Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress and electrophilic damage. The compound is designed to disrupt the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), thereby activating Nrf2 and enhancing the expression of cytoprotective genes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common reagents used in the synthesis include bromoacetonitrile, potassium carbonate, and various protecting groups to ensure the stability of intermediates . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Keap1-Nrf2-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s activity .
Applications De Recherche Scientifique
Keap1-Nrf2-IN-12 has a wide range of scientific research applications, including:
Mécanisme D'action
Keap1-Nrf2-IN-12 exerts its effects by binding to Keap1, thereby preventing the ubiquitination and degradation of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and cellular protection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Keap1-Nrf2-IN-1: Another inhibitor of the Keap1-Nrf2 interaction, but with different binding affinities and selectivity profiles.
Keap1-Nrf2-IN-2: Similar mechanism of action but may have different pharmacokinetic properties.
Uniqueness
Keap1-Nrf2-IN-12 is unique due to its specific binding characteristics and its ability to effectively disrupt the Keap1-Nrf2 interaction, leading to potent activation of Nrf2. This makes it a valuable tool for studying the Keap1-Nrf2 pathway and exploring therapeutic applications .
Propriétés
Formule moléculaire |
C26H28N2O10S2 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
2-[[2-[[carboxymethyl-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C26H28N2O10S2/c1-37-21-7-11-23(12-8-21)39(33,34)27(17-25(29)30)15-19-5-3-4-6-20(19)16-28(18-26(31)32)40(35,36)24-13-9-22(38-2)10-14-24/h3-14H,15-18H2,1-2H3,(H,29,30)(H,31,32) |
Clé InChI |
SFWZWTSGQYFZGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2CN(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)





![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)





![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
